molecular formula C18H19N5O2S B6521748 N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide CAS No. 951536-79-1

N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide

Cat. No.: B6521748
CAS No.: 951536-79-1
M. Wt: 369.4 g/mol
InChI Key: CSSHAMURHNMWTJ-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is a complex organic molecule with a multi-functional structure that belongs to the class of triazinyl indazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a precursor compound, followed by functionalization to introduce the desired side chains. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize cost. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen or removal of hydrogen.

  • Reduction: Addition of hydrogen or removal of oxygen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles are commonly used. Reaction conditions often include controlled temperatures, specific solvents, and pH adjustments to achieve the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation can yield sulfoxides or sulfones, reduction can result in amines or alcohols, and substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules and materials. Its reactivity and structural properties make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a probe or inhibitor of specific enzymes or biological pathways. Its ability to interact with biological molecules makes it useful in studying cellular processes.

Medicine

In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to target specific molecular pathways involved in disease.

Industry

Industrial applications include its use as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its properties enable the development of products with enhanced performance characteristics.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

  • Molecular Targets: Binding to specific proteins, enzymes, or receptors.

  • Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.

Its mechanism of action often involves interactions at the molecular level that lead to changes in cellular behavior or chemical reactivity.

Comparison with Similar Compounds

N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is unique due to its specific structure and reactivity. Similar compounds include other triazinyl indazoles, which share a common core structure but differ in their side chains and functional groups.

List of Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-3-yl}acetamide

  • N-[4-(methylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide

  • N-[3-(ethylsulfanyl)phenyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-26-13-6-4-5-12(9-13)20-16(24)10-22-18(25)17-14-7-2-3-8-15(14)21-23(17)11-19-22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHAMURHNMWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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